2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Thiophene-based analogs, to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets, including kinases, estrogen receptors, and voltage-gated sodium channels .
Mode of Action
Thiophene derivatives are known to exhibit diverse biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that they likely interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties, suggesting that they likely induce diverse molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with an amine derivative to form the corresponding amide. This intermediate is then subjected to cyclization reactions under specific conditions to yield the final thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
Uniqueness
What sets 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. Its fluorobenzoyl group and the cyclohepta[b]thiophene core contribute to its distinct reactivity and potential therapeutic applications .
Biological Activity
2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17FN2O2S
- Molecular Weight : 320.39 g/mol
- CAS Number : 352693-87-9
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in the context of cancer treatment. The presence of the fluorinated benzoyl group enhances its pharmacological properties compared to other derivatives.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to interact with various biological targets involved in cancer progression. Molecular docking studies suggest effective binding with enzymes and receptors implicated in tumor growth and metastasis.
- It induces cell cycle arrest and apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization, which is crucial for cell division .
-
In Vitro Studies :
- In studies involving human cancer cell lines (e.g., A549 non-small cell lung cancer), the compound demonstrated potent antiproliferative activity with submicromolar GI50 values. For instance, it showed GI50 values of 2.01 µM against OVACAR-4 cells and 0.69 µM against CAKI-1 cells .
- The compound also exhibited minimal cytotoxicity in various cell lines, indicating a favorable therapeutic window .
- In Vivo Studies :
Case Study 1: Compound 17 Evaluation
A series of compounds including this compound were evaluated for their anticancer properties:
- Growth Inhibition : The compound showed high growth inhibition percentages across multiple cancer cell lines (GI > 80% for 20 lines).
- Caspase Activation : Mechanistic studies confirmed that treatment led to early apoptosis and activation of caspases 3, 8, and 9 in A549 cells .
Case Study 2: National Cancer Institute Testing
The National Cancer Institute evaluated several compounds including this derivative against a diverse panel of 60 human cancer cell lines:
- Results : The compound displayed potent anticancer activity with GI50 values ranging from 1.06 to 6.51 µM across various cell lines.
- Comparison with Nocodazole : When compared to nocodazole (a known antimitotic agent), this compound exhibited comparable or superior growth inhibition in several tested cell lines .
Data Summary Table
Parameter | Value |
---|---|
Molecular Formula | C17H17FN2O2S |
Molecular Weight | 320.39 g/mol |
CAS Number | 352693-87-9 |
GI50 (A549) | < 1 µM |
GI50 (OVACAR-4) | 2.01 µM |
GI50 (CAKI-1) | 0.69 µM |
In Vivo Tumor Growth Reduction | Significant vs untreated controls |
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-12-8-5-4-6-10(12)16(22)20-17-14(15(19)21)11-7-2-1-3-9-13(11)23-17/h4-6,8H,1-3,7,9H2,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOGKRTVOMQPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.